molecular formula C11H9BrN2O4 B4052442 [3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]acetic acid

[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]acetic acid

Cat. No.: B4052442
M. Wt: 313.10 g/mol
InChI Key: NGPGKQDGXCXXGM-UHFFFAOYSA-N
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Description

[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]acetic acid is a useful research compound. Its molecular formula is C11H9BrN2O4 and its molecular weight is 313.10 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.97457 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aldose Reductase Inhibitors and Antioxidant Activity

  • Aldose Reductase Inhibition : A study by Alexiou & Demopoulos (2010) discussed the synthesis of compounds including derivatives of phenylsulfonamidodifluorophenol. One of the compounds with a 4-bromo-2-fluorobenzyl group showed significant aldose reductase inhibitory activity, which is important for managing long-term diabetic complications.

Green Chemistry and Microwave-Assisted Synthesis

  • Solvent-Free Synthesis : Sonyanaik et al. (2018) developed a solvent-free, microwave-assisted method to synthesize 2,4,5-trisubstituted imidazole derivatives, including those related to the compound . This method emphasizes "green" chemistry principles such as cost-effectiveness and low energy consumption (Sonyanaik et al., 2018).

Antimicrobial and Antituberculosis Activities

  • Antimicrobial Properties : Güzeldemirci and Küçükbasmacı (2010) synthesized derivatives starting from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide. These compounds exhibited promising antibacterial and antifungal activities, assessed through the microbroth dilution technique, and were also evaluated for antituberculosis activity against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).

Antioxidant Activity of Marine Algae Extracts

  • Natural Antioxidants : A study on marine red algae Rhodomela confervoides identified bromophenols with potent antioxidant activities. These compounds, including those structurally related to the query compound, showed activities stronger than traditional antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid (Li et al., 2011).

Application in Organic Synthesis

  • Organic Synthesis : Klásek et al. (2010) described the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, yielding compounds including 9b-hydroxy-3a-phenyl-1,2,3,3a-tetrahydro-2-thioxo-5H-imidazo[4,5-c]quinolin-4(9bH)-ones. These reactions are significant for the synthesis of novel organic compounds (Klásek et al., 2010).

Synthesis and Evaluation of Analgesic Activities

  • Analgesic Activity : Khalifa and Abdelbaky (2008) synthesized derivatives of imidazolyl acetic acid and evaluated them for anti-inflammatory and analgesic activities. Some of these compounds showed promising results, indicating potential applications in pain management (Khalifa & Abdelbaky, 2008).

Environmental and Chemical Applications

  • CO2 Conversion : Qian et al. (2016) reported on the synthesis of acetic acid from CO2, methanol, and H2, using a catalyst system involving imidazole. This represents significant progress in the field of synthetic chemistry and CO2 transformation (Qian et al., 2016).

Properties

IUPAC Name

2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O4/c12-7-1-3-8(4-2-7)13-5-9(15)14(11(13)18)6-10(16)17/h1-4H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPGKQDGXCXXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1C2=CC=C(C=C2)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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